molecular formula C11H13BrN6O B6440183 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole CAS No. 2548975-48-8

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole

Cat. No.: B6440183
CAS No.: 2548975-48-8
M. Wt: 325.16 g/mol
InChI Key: QHZCHGHTIXZUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-1H-1,2,3-triazole features a hybrid structure combining an azetidine ring, a 4-bromo-pyrazole moiety, and a 1-methyl-1,2,3-triazole group. The azetidine ring is linked via a carbonyl group to the triazole, while the pyrazole is substituted with a bromine atom at the 4-position.

The bromine substituent likely enhances lipophilicity and influences intermolecular interactions, which could improve binding to biological targets .

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN6O/c1-16-7-10(14-15-16)11(19)17-3-8(4-17)5-18-6-9(12)2-13-18/h2,6-8H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZCHGHTIXZUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Bromo-Pyrazole Moieties

Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide, ):

  • Key Features : Incorporates a bromophenyl-thiazole and triazole-benzodiazole hybrid.
  • Comparison: Unlike the target compound, 9c lacks the azetidine-carbonyl bridge but shares the bromo-aromatic and triazole motifs.

Compound I (4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, ):

  • Key Features : Combines bromophenyl, fluorophenyl, triazole, and thiazole groups.
  • Comparison : This compound’s pyrazolylthiazole core differs from the target’s azetidine-triazole system but highlights the importance of halogenated aryl groups in bioactivity. Its structural studies emphasize how bromine influences crystal packing and intermolecular interactions .

Impact of Halogen Substitution

  • Chloro vs. Bromo Derivatives : In isostructural compounds (e.g., 4 and 5 in ), bromo-substituted analogs exhibit altered intermolecular contacts compared to chloro derivatives. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions or halogen bonding in therapeutic targets .
  • Fluorine Substitution : Fluorine, as seen in compound 9b (), improves metabolic stability but may reduce steric bulk compared to bromine. The target compound’s bromine could offer a balance between lipophilicity and target affinity .

Triazole-Containing Hybrids

Triazole-Pyridine Hybrids ( ):

  • Key Features : Triazole linked to pyridine via methylene groups.
  • Comparison: These hybrids demonstrate anticancer activity via molecular docking with kinase targets.

1,2,3-Triazol-4-yl-Pyrazolylthiazoles ( ):

  • Key Features : Triazole-pyrazole-thiazole scaffold.
  • Comparison : The absence of azetidine in these compounds limits their conformational flexibility, whereas the target compound’s azetidine may enhance solubility or binding pocket compatibility .

Physicochemical and Structural Properties

Property Target Compound Compound 9c () Compound I ()
Molecular Weight ~395 g/mol (estimated) 624.49 g/mol 594.51 g/mol
Halogen Bromine (pyrazole) Bromine (thiazole) Bromine (phenyl), Fluorine (phenyl)
Key Motifs Azetidine-carbonyl, triazole Triazole-benzodiazole, thiazole Triazole-pyrazole-thiazole
Bioactivity Inferred antimicrobial/anticancer Explicit antimicrobial Established therapeutic potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.